molecular formula C17H19F2N3O B2811630 2-(2,4-difluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one CAS No. 2097935-16-3

2-(2,4-difluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one

Cat. No. B2811630
CAS RN: 2097935-16-3
M. Wt: 319.356
InChI Key: VHAFQDOQTKZRCV-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one, also known as MPPE, is a synthetic compound that has been widely used in scientific research. MPPE is a potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain.

Scientific Research Applications

Synthesis and Pharmacological Potential

This chemical compound has been explored in various contexts due to its structural similarity to several bioactive molecules. While the exact compound as specified has not been explicitly detailed in available research, related compounds have shown significant pharmacological potential and utility in chemical synthesis, providing insights into possible applications.

  • Aurora Kinase Inhibition for Cancer Treatment : Compounds with structural features similar to the specified molecule, such as those inhibiting Aurora A, show promise in cancer therapy. These inhibitors target key enzymes in cancer cell proliferation, suggesting potential research avenues for the specified compound in oncological studies (ロバート ヘンリー,ジェームズ, 2006).

  • σ1 Receptor Antagonism for Pain Management : Research into structurally related pyrazoles has led to the development of clinical candidates like EST64454 for pain treatment. These compounds exhibit high metabolic stability and antinociceptive properties, underscoring the therapeutic potential of related molecules in pain management (J. Díaz et al., 2020).

  • Cannabinoid Receptor Interactions : Molecules with a core structure featuring pyrazole and piperidine have been studied for their interaction with CB1 cannabinoid receptors. Such studies provide a foundation for the development of selective receptor antagonists or agonists, which could have implications in treating disorders related to the endocannabinoid system (J. Shim et al., 2002).

  • Synthetic Chemistry and Material Science : The synthesis and structural analysis of compounds featuring pyrazole and difluorophenyl groups contribute to material science and organic chemistry. For example, the characterization of pyrazoline compounds through X-ray diffraction and Hirshfeld surface analysis advances the understanding of molecular interactions in solid states, potentially guiding the synthesis of novel materials (G. Delgado et al., 2020).

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c1-21-11-13(10-20-21)16-4-2-3-7-22(16)17(23)8-12-5-6-14(18)9-15(12)19/h5-6,9-11,16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAFQDOQTKZRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one

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